molecular formula C19H21O3P B8667024 Diethyl (9-Anthrylmethyl)phosphonate CAS No. 60949-15-7

Diethyl (9-Anthrylmethyl)phosphonate

Cat. No.: B8667024
CAS No.: 60949-15-7
M. Wt: 328.3 g/mol
InChI Key: KCLPHLKDXLHASP-UHFFFAOYSA-N
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Description

Diethyl (9-Anthrylmethyl)phosphonate is an organophosphorus compound with the molecular formula C19H21O3P This compound features an anthracene moiety linked to a phosphonate group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(anthracen-9-YL)methyl]phosphonate typically involves the reaction of anthracene-9-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for diethyl [(anthracen-9-YL)methyl]phosphonate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Diethyl (9-Anthrylmethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl (9-Anthrylmethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(anthracen-9-YL)methyl]phosphonate involves its interaction with biological targets through its phosphonate and anthracene groups. The phosphonate group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. The anthracene moiety’s fluorescence properties allow it to be used in imaging applications, where it can selectively bind to and illuminate specific cellular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (9-Anthrylmethyl)phosphonate is unique due to its combination of the anthracene moiety and the phosphonate group, which imparts distinct chemical and physical properties. Its fluorescence characteristics and potential biological activity make it a valuable compound for various applications, distinguishing it from other similar phosphonates .

Properties

CAS No.

60949-15-7

Molecular Formula

C19H21O3P

Molecular Weight

328.3 g/mol

IUPAC Name

9-(diethoxyphosphorylmethyl)anthracene

InChI

InChI=1S/C19H21O3P/c1-3-21-23(20,22-4-2)14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3

InChI Key

KCLPHLKDXLHASP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C2C=CC=CC2=CC3=CC=CC=C31)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

After a mixture of 28.5g of 9-chloromethylanthracene and 62.3g of triethyl phosphite was heated at a temperature of 140° C for 2 hours with stirring, the mixture was cooled to a room temperature to obtain light yellowish needle-like crystalline product. The crystalline product was filtered off and washed with petroleum ether, and then dried. A crude product was obtained in a yield of 34.4g (83.8%). A pure crystalline product of diethyl 9-anthrylmethylphosphonate (m.p. 103.5° C - 104° C) was obtained by the recrystallization of the crude product from n-hexane in a yield of 31.2g.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step Two
Quantity
62.3 g
Type
reactant
Reaction Step Two

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